molecular formula C8H6N4O2 B13192957 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid

2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13192957
M. Wt: 190.16 g/mol
InChI Key: BZWOXBLXZQZWDY-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as chloro(trimethyl)silane in pyridine at elevated temperatures (e.g., 90°C) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA or RNA synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile scaffold for chemical modifications and a wide range of potential applications. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various research fields.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11)(H,13,14)

InChI Key

BZWOXBLXZQZWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=CNN=C2

Origin of Product

United States

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